(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate
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Overview
Description
(1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate is a compound that belongs to the class of 1,2,3-triazoles, which are known for their wide range of applications in medicinal chemistry, materials science, and industrial chemistry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a benzenecarboxylate group, which is a benzene ring substituted with a carboxylate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate typically involves a multi-step process:
Formation of the Triazole Ring: The triazole ring can be synthesized via a “click” chemistry approach, specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst to form the 1,2,3-triazole ring.
Esterification: The triazole derivative is then subjected to esterification with 4-methylbenzenecarboxylic acid (also known as p-toluic acid) to form the final product. This step typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and reaction monitoring would enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl ring or the triazole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the ester group, potentially converting the ester to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the ester group, where the carboxylate can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones or other oxidized aromatic compounds, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1-phenyl-1H-1,2,3-triazol-4-yl)methyl 4-methylbenzenecarboxylate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The triazole ring is known for its bioisosteric properties, which can mimic the structure and function of other biologically active molecules. This makes it a candidate for drug development, particularly as enzyme inhibitors or receptor modulators.
Industry
In industrial applications, this compound is used in the synthesis of polymers and advanced materials. Its stability and reactivity make it suitable for incorporation into materials with specific mechanical or
Properties
IUPAC Name |
(1-phenyltriazol-4-yl)methyl 4-methylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-13-7-9-14(10-8-13)17(21)22-12-15-11-20(19-18-15)16-5-3-2-4-6-16/h2-11H,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYGBCYAHRIHLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2=CN(N=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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